molecular formula C23H21ClFN5O3 B11465086 3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B11465086
M. Wt: 469.9 g/mol
InChI Key: FDRBOJHGQVRJNC-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the pyrimido[1,2-g]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chloro-6-fluorophenyl group: This can be achieved through a nucleophilic substitution reaction.

    Attachment of the 3-methoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Final methylation:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the nitro groups if present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific molecular targets makes it valuable in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid: This compound shares the 2-chloro-6-fluorophenyl group but has a different core structure.

    1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide: This compound also contains the 2-chloro-6-fluorophenyl group but differs in its overall structure.

Uniqueness

The uniqueness of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C23H21ClFN5O3

Molecular Weight

469.9 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21ClFN5O3/c1-27-20-19(21(31)30(23(27)32)13-16-17(24)8-4-9-18(16)25)29-11-5-10-28(22(29)26-20)14-6-3-7-15(12-14)33-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3

InChI Key

FDRBOJHGQVRJNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC(=CC=C5)OC

Origin of Product

United States

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